6-chloro-N2-propylpyrimidine-2,4-diamine
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Overview
Description
6-chloro-N2-propylpyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-propylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diaminopyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position .
Starting Material: 2,4-diamino-6-hydroxypyrimidine
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: The reaction is conducted at low temperatures, typically around 0°C, to prevent over-chlorination and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Quenching: The reaction mixture is quenched using alcohols to neutralize excess phosphorus oxychloride.
Purification: The product is purified using organic solvents and neutralized with ammonia water to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-propylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and amines are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) in the presence of trifluoroacetic acid (TFA) is used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrimidines are formed.
Oxidation Products: N-oxides of the pyrimidine ring are common products.
Scientific Research Applications
6-chloro-N2-propylpyrimidine-2,4-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N2-propylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-chloro-N4,N4-dipropylpyrimidine-2,4-diamine: Similar in structure but with two propyl groups at the N4 position.
2,4-diamino-6-chloropyrimidine: Lacks the propyl group at the N2 position.
Uniqueness
6-chloro-N2-propylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H11ClN4 |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-2-N-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11ClN4/c1-2-3-10-7-11-5(8)4-6(9)12-7/h4H,2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
FKRSOEALOKAPKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)Cl)N |
Origin of Product |
United States |
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